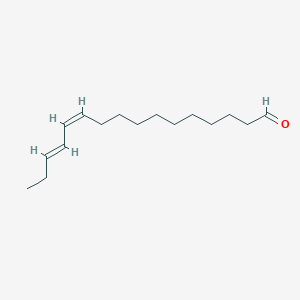

(11z,13e)-hexadecadienal

Description

Structure

3D Structure

Properties

CAS No. |

73264-89-8 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(11Z,13E)-hexadeca-11,13-dienal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5- |

InChI Key |

ZTJGMVSDMQAJPE-ICWBMWKASA-N |

SMILES |

CCC=CC=CCCCCCCCCCC=O |

Isomeric SMILES |

CC/C=C/C=C\CCCCCCCCCC=O |

Canonical SMILES |

CCC=CC=CCCCCCCCCCC=O |

Purity |

97% |

Synonyms |

(11Z,13E)-11,13-hexadecadienal; (Z11,E13)-11,13-Hexadecadienal; (Z,E)-11,13-Hexadienal; 11,13-hexadecadienal; (Z,E)-11,13-hexadecadienal; 11Z,13E-Hexadecadienal; (Z,E)-11,13-Hexadecadienal; ; |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of (11Z,13E)-Hexadecadienal in Insect Communication: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(11Z,13E)-Hexadecadienal is a crucial semiochemical involved in the chemical communication of several insect species, primarily moths. As a key component of female-produced sex pheromone blends, it plays a vital role in attracting conspecific males, thereby mediating mating behavior. This technical guide provides a comprehensive overview of the biological role of this compound, with a particular focus on the navel orangeworm, Amyelois transitella, a significant agricultural pest. This document details the quantitative effects of this compound on insect behavior, outlines the experimental protocols used to elucidate its function, and describes the underlying signaling pathways involved in its perception.

Introduction

Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, aggregation, and foraging. Pheromones, chemical signals that mediate intraspecific communication, are of particular interest for their potential application in pest management strategies. This compound is a C16 aldehyde that has been identified as a component of the sex pheromone of various lepidopteran species. In the navel orangeworm, Amyelois transitella, this compound is part of a complex pheromone blend that elicits a specific behavioral cascade in males, culminating in mating attempts.[1] Understanding the precise role of this compound and the mechanisms by which it is detected is essential for the development of effective and environmentally benign pest control methods, such as mating disruption and attract-and-kill technologies.

Biological Role and Behavioral Effects

This compound typically functions as a sex pheromone component, attracting males of the species. Its activity is often dependent on its presence in a specific blend with other compounds.

Role in Amyelois transitella (Navel Orangeworm)

In the navel orangeworm, this compound is a synthetic isomer of a component of the female-produced sex pheromone.[2] While the naturally occurring major component is (11Z,13Z)-hexadecadienal, the (11Z,13E)-isomer is a key attractant when combined with other compounds.[3] The full attractive blend for male A. transitella includes (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene.[2][3]

The biosynthesis of the related (11Z,13Z)-hexadecadienal in the pheromone gland of female A. transitella is a multi-step process involving the desaturation of palmitic acid.[4][5] The production of this aldehyde is regulated by the pheromone biosynthesis activating neuropeptide (PBAN).[4][5] Decapitation of females leads to a significant decrease in the aldehyde's titer, which can be restored by injecting PBAN.[4][5]

Quantitative Behavioral Data

The behavioral response of male A. transitella to pheromone blends containing this compound has been quantified in wind tunnel bioassays. The following table summarizes the flight responses of males to a blend containing (11Z,13Z)-hexadecadienal, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, with varying amounts of (11Z,13Z)-hexadecadien-1-ol.

| Percentage of (11Z,13Z)-hexadecadien-1-ol | N (males tested) | Flight Initiation (%)[6] | Lure Contact (%)[6] |

| 0 | 60 | 78.3 | 55.0 |

| 1 | 60 | 81.7 | 68.3 |

| 5 | 60 | 85.0 | 73.3 |

| 10 | 60 | 80.0 | 66.7 |

| 20 | 60 | 76.7 | 61.7 |

Table 1: Flight responses of male Amyelois transitella to a pheromone blend with varying amounts of (11Z,13Z)-hexadecadien-1-ol. All treatments contained 10 ng of (11Z,13Z)-hexadecadienal, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene in a 100:5:15 ratio. The percentage of the additional alcohol is relative to the amount of the aldehyde.

Experimental Protocols

The identification and characterization of this compound's role in insect communication rely on a suite of specialized experimental techniques.

Pheromone Gland Extraction

This protocol is adapted from studies on Amyelois transitella.[4][5]

-

Insect Preparation: Use 2-day-old virgin female moths during their scotophase (dark period).

-

Gland Extrusion: Gently squeeze the abdomen of the female to expose the pheromone gland located at the abdominal tip.

-

Excision: Carefully excise the gland at the sclerotized cuticle of the 8th abdominal segment using micro-scissors.

-

Extraction: Immediately place the excised gland in a small vial containing a suitable solvent, such as hexane, and crush it to release the pheromone components.

-

Internal Standard: Add a known amount of an internal standard (e.g., 3Z,6Z,9Z-tricosatriene) for quantification.

-

Purification: The extract can be purified by passing it through a small column of silica gel to remove non-polar lipids.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture.

-

Sample Injection: Inject the pheromone gland extract into a gas chromatograph (GC) equipped with a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is directed towards an insect antenna preparation.

-

Antenna Preparation: An excised antenna from a male moth is mounted between two electrodes. The electrodes are connected to a high-impedance amplifier.

-

Signal Recording: As the separated compounds elute from the GC column and pass over the antenna, any compound that elicits a response from the olfactory receptor neurons will generate a voltage change, which is recorded as an electroantennogram (EAG).

-

Data Analysis: By comparing the timing of the EAG signals with the peaks on the FID chromatogram, the biologically active compounds can be identified.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment.

-

Wind Tunnel Setup: A transparent wind tunnel with controlled airflow, temperature, and light conditions is used.

-

Odor Source: The pheromone blend is released from a dispenser at the upwind end of the tunnel.

-

Insect Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moths is recorded and scored for various responses, including taking flight, upwind flight, and contact with the odor source.

-

Data Quantification: The percentage of moths exhibiting each behavior is calculated to determine the attractiveness of the pheromone blend.

Signaling Pathways

The perception of this compound by the male moth's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response.

The process begins with the hydrophobic pheromone molecule entering the aqueous sensillum lymph through pores in the sensillum wall. Here, it is bound by a Pheromone Binding Protein (PBP), which solubilizes the pheromone and transports it to the dendritic membrane of an olfactory receptor neuron. The Sensory Neuron Membrane Protein (SNMP) is thought to be involved in the release of the pheromone from the PBP and its transfer to the Pheromone Receptor (PR). The PR is part of a complex with the highly conserved co-receptor, Orco. Binding of the pheromone to the PR activates a G-protein-mediated signaling cascade, leading to the opening of ion channels. The resulting influx of cations depolarizes the neuronal membrane, generating an action potential that is transmitted to the antennal lobe of the brain, ultimately triggering a behavioral response.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and characterization of a pheromone component like this compound.

Conclusion

This compound is a significant component of the sex pheromone blend of several insect species, playing a critical role in mate attraction. In the navel orangeworm, Amyelois transitella, its presence in a specific blend is essential for eliciting the full range of male mating behaviors. The detailed understanding of its biological role, derived from the experimental protocols and knowledge of the signaling pathways outlined in this guide, provides a solid foundation for the development of targeted and sustainable pest management strategies. Further research into the specific receptors and neuronal circuits involved in the perception of this and other pheromone components will undoubtedly lead to even more refined and effective applications in the future.

References

- 1. Unusual pheromone chemistry in the navel orangeworm: novel sex attractants and a behavioral antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Review of (11Z,13E)-Hexadecadienal Pheromone Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,13E)-Hexadecadienal is a conjugated diene aldehyde that has been investigated as a component of insect sex pheromones. This technical guide provides a comprehensive literature review of the research pertaining to this compound and its closely related derivatives, with a primary focus on its identification, synthesis, biological activity, and the underlying biochemical and neurophysiological mechanisms. The majority of detailed research has centered on the corresponding acetate, (11Z,13E)-hexadecadien-1-yl acetate, a key sex pheromone component of the grass webworm, Herpetogramma licarsisalis (Lepidoptera: Crambidae). This guide will detail the findings related to the acetate and the alcohol, while also providing the available information on the aldehyde.

Identification and Occurrence

The primary identification of a compound in this family is (11Z,13E)-hexadecadien-1-yl acetate as a major sex pheromone component of the female grass webworm, Herpetogramma licarsisalis.[1][2] Pheromone gland extracts from female moths were analyzed using gas chromatography (GC), coupled with electroantennographic detection (EAD) and mass spectrometry (GC-MS), to identify the electrophysiologically active compounds. In addition to the acetate, (Z)-11-hexadecen-1-yl acetate was also identified as a pheromone component.[1] The corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was also detected and found to have a strong inhibitory effect on male moth attraction in field bioassays.[1][2]

While not a primary component, this compound has been noted as a synthetic isomer that can contribute to the attraction of the male navel orangeworm, Amyelois transitella, when combined with other pheromone components.[3]

Quantitative Data from Pheromone Gland Analysis and Field Trials

The following tables summarize the quantitative data from key studies on the pheromone blend of Herpetogramma licarsisalis and the behavioral responses of male moths.

Table 1: Pheromone Components Identified in Female Herpetogramma licarsisalis Gland Extracts

| Compound | Putative Function | Reference |

| (11Z,13E)-Hexadecadien-1-yl acetate | Major attractant | [1] |

| (Z)-11-Hexadecen-1-yl acetate | Minor component | [1] |

| (11Z,13E)-Hexadecadien-1-ol | Behavioral inhibitor | [1] |

Table 2: Field Trapping Bioassay of Male Herpetogramma licarsisalis with Synthetic Pheromone Lures

| Lure Composition (µg) | Mean Trap Catch (± SE) | Significance | Reference |

| Blank (Control) | 0.0 ± 0.0 | a | [2] |

| 10 µg (11Z,13E)-16:Ac | 11.2 ± 2.6 | b | [2] |

| 100 µg (11Z,13E)-16:Ac | 19.8 ± 3.9 | b | [2] |

| 1000 µg (11Z,13E)-16:Ac | 15.4 ± 3.1 | b | [2] |

Treatments with the same letter are not significantly different. Data adapted from Gibb et al., 2007.[2]

Table 3: Inhibitory Effect of (11Z,13E)-Hexadecadien-1-ol on Male H. licarsisalis Attraction

| Lure Composition (µg) | Mean Trap Catch (± SE) | Significance | Reference |

| 30:70 (Z11-16:Ac : (11Z,13E)-16:Ac) | 12.0 ± 2.5 | a | [2] |

| 30:70:1 (Z11-16:Ac : (11Z,13E)-16:Ac : (11Z,13E)-16:OH) | 1.8 ± 1.0 | b | [2] |

| 30:70:10 (Z11-16:Ac : (11Z,13E)-16:Ac : (11Z,13E)-16:OH) | 0.8 ± 0.4 | b | [2] |

Treatments with the same letter are not significantly different. Data adapted from Gibb et al., 2007.[2]

Experimental Protocols

Pheromone Extraction and Identification from Herpetogramma licarsisalis

Objective: To extract and identify the sex pheromone components from female H. licarsisalis pheromone glands.

Protocol:

-

Insect Rearing: Rear H. licarsisalis larvae on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Separate pupae by sex to ensure virgin females are available for extraction.

-

Pheromone Gland Excision: Excise the pheromone glands from 2- to 3-day-old virgin female moths during their calling period (typically in the early hours of the scotophase).

-

Extraction: Place the excised glands in a small vial containing a minimal volume of high-purity hexane (e.g., 10 µL per gland) and extract for a defined period (e.g., 30 minutes) at room temperature.

-

Analysis by GC-EAD:

-

Inject a sample of the hexane extract into a gas chromatograph equipped with a non-polar column (e.g., DB-5) and a polar column (e.g., DB-Wax) for separation of components.

-

Split the effluent from the GC column, directing one portion to a flame ionization detector (FID) and the other to an electroantennogram preparation.

-

For the EAD, use an excised male moth antenna mounted between two electrodes. Pass the GC effluent over the antenna in a humidified airstream.

-

Record the electrical responses from the antenna simultaneously with the FID signal to identify which compounds elicit an antennal response.[4]

-

-

Analysis by GC-MS:

-

Analyze the extract on a GC-MS system to determine the mass spectra of the EAG-active compounds.

-

Compare the mass spectra and retention times with those of authentic standards to confirm the chemical structures.[5]

-

Microchemical derivatization techniques, such as reaction with dimethyl disulfide (DMDS) to determine double bond positions, can be employed for further structural confirmation.[1]

-

Synthesis of this compound and Derivatives

Objective: To synthesize this compound, its corresponding alcohol, and acetate for bioassays and as analytical standards. The Wittig reaction is a key step in creating the conjugated diene system.[1][6]

Protocol Outline (for the alcohol and subsequent conversion):

-

Preparation of the Phosphonium Salt: React an appropriate ω-haloalkanol (e.g., 11-bromoundecan-1-ol, protected as a tetrahydropyranyl ether) with triphenylphosphine to form the corresponding phosphonium salt.

-

Wittig Reaction:

-

Generate the ylide from the phosphonium salt using a strong base (e.g., sodium ethoxide).

-

React the ylide with an α,β-unsaturated aldehyde (e.g., (E)-2-pentenal) at low temperature (e.g., -100°C) to form the (11Z,13E)-diene system.[7]

-

-

Deprotection: Remove the protecting group from the hydroxyl function to yield (11Z,13E)-hexadecadien-1-ol.

-

Acetylation: Acetylate the alcohol using acetic anhydride in pyridine to produce (11Z,13E)-hexadecadien-1-yl acetate.[7]

-

Oxidation to Aldehyde: Oxidize the alcohol (from step 3) using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.

-

Purification: Purify all final products using column chromatography or high-performance liquid chromatography (HPLC).

Wind Tunnel Bioassay

Objective: To evaluate the behavioral responses of male moths to synthetic pheromone components in a controlled environment.

Protocol:

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), humidity, and lighting (e.g., red light for nocturnal species).[8]

-

Pheromone Source: Apply a known amount of the synthetic pheromone or blend onto a dispenser (e.g., a filter paper or rubber septum) placed at the upwind end of the tunnel.

-

Insect Acclimation: Place individual male moths in a release cage and allow them to acclimate to the tunnel conditions for a set period.

-

Behavioral Observation: Release the male moth at the downwind end of the tunnel and record a sequence of behaviors for a defined duration (e.g., 2-5 minutes). Scored behaviors can include: taking flight, oriented flight upwind, half upwind to lure, approaching the source, and landing on the source.[8]

-

Data Analysis: Analyze the percentage of males exhibiting each behavior for different treatments (e.g., different blends, concentrations, or controls). Statistical tests such as chi-square or ANOVA can be used to compare treatments.

Biosynthesis and Signaling Pathways

While the specific biosynthetic and signaling pathways for this compound have not been fully elucidated, general pathways for conjugated diene pheromones in moths have been proposed.

Proposed Biosynthesis Pathway

The biosynthesis of conjugated diene pheromones in moths is thought to originate from fatty acid metabolism.[9] A plausible pathway for an 11,13-diene involves a sequence of desaturation and chain-shortening steps. It has been suggested that for 11,13-hexadecadienyl compounds, a Δ11-desaturase acts as an initial step, followed by the action of a Δ13-desaturase.[7]

Proposed biosynthetic pathway for this compound and its derivatives.

Pheromone Signaling Pathway

The perception of pheromones in moths involves a complex signaling cascade within the male's antenna.

Generalized pheromone signaling pathway in a lepidopteran olfactory neuron.

Experimental Workflow Diagram

The overall process of pheromone identification, synthesis, and bioassay follows a logical workflow.

Workflow for pheromone identification, synthesis, and validation.

Conclusion

The research on this compound and its derivatives has primarily focused on the acetate as a key sex pheromone component of the grass webworm, Herpetogramma licarsisalis. Field trials have confirmed the attractant properties of the acetate and the inhibitory role of the corresponding alcohol. While detailed information on the aldehyde is limited, the established protocols for synthesis, extraction, and bioassay provide a solid framework for further investigation. The proposed biosynthetic and signaling pathways, based on general knowledge of lepidopteran systems, offer valuable hypotheses for future research aimed at elucidating the specific mechanisms governing the production and perception of this class of conjugated diene pheromones. Further studies are warranted to explore the specific role of this compound in insect chemical communication and to identify the specific enzymes and receptors involved in its biosynthesis and detection.

References

- 1. (11z,13E)-Hexadecadien-1-yI Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis - Identification, Synthesis, and Field Bioassays [digitalcollections.anu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Moth Sex Pheromone Receptors and Deceitful Parapheromones | Pheromone and Parapheromone Reception [agris.fao.org]

The Alchemical Synthesis: A Technical Guide to Conjugated Diene Pheromone Biosynthesis in Moths

For Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely orchestrated by a silent language of chemical signals known as pheromones. Among the most fascinating are the conjugated diene pheromones utilized by numerous moth species for mate attraction. The biosynthesis of these specific molecules is a testament to the elegant precision of biological pathways, involving a symphony of enzymatic reactions that transform common fatty acids into potent, species-specific signals. This technical guide provides an in-depth exploration of these biosynthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in understanding and potentially manipulating these crucial biological processes.

Core Biosynthetic Pathways: From Fatty Acid Precursors to Pheromone Cocktails

The biosynthesis of conjugated diene pheromones in moths is a multi-step process that typically begins with common saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18), derived from de novo fatty acid synthesis.[1][2] The subsequent transformation into a conjugated diene involves a series of enzymatic modifications, primarily including desaturation, chain-shortening, and terminal functional group modification.[2][3][4]

The key enzymes orchestrating this transformation are:

-

Fatty Acyl-CoA Desaturases (FADs): These enzymes are paramount in introducing double bonds into the fatty acyl chain at specific positions and with precise stereochemistry (Z or E).[5][6][7] The formation of a conjugated diene system often involves the action of one or more desaturases. In some cases, a single bifunctional desaturase can catalyze two consecutive desaturation steps to create the conjugated system.[3]

-

Chain-Shortening Enzymes (β-oxidation): To achieve the correct chain length for the final pheromone component, the fatty acyl intermediates undergo a limited number of β-oxidation cycles.[8][9][10] This process systematically removes two-carbon units from the fatty acid chain.

-

Fatty Acyl-CoA Reductases (FARs): Once the correct chain length and unsaturation pattern are established, FARs reduce the fatty acyl-CoA to the corresponding fatty alcohol.[7][11]

-

Terminal Modifying Enzymes: The final pheromone component can be an alcohol, aldehyde, or acetate ester. Alcohol oxidases can convert the fatty alcohol to an aldehyde, while acetyltransferases can esterify the alcohol to form an acetate.[1][12][13]

The precise sequence and interplay of these enzymatic reactions are what ultimately determine the species-specific composition of the pheromone blend.

Quantitative Insights into Pheromone Biosynthesis

The efficiency and specificity of the enzymes involved in pheromone biosynthesis are critical for producing the correct ratio of pheromone components. The following tables summarize key quantitative data from various studies, providing insights into enzyme activity and substrate preferences.

| Enzyme/System | Moth Species | Substrate(s) | Product(s) | Key Findings/Quantitative Data | Reference |

| Bifunctional Desaturase (Desat1) | Bombyx mori (Silkmoth) | Palmitoyl-CoA, (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecenoyl-CoA, (E,Z)-10,12-Hexadecadienoyl-CoA | A single enzyme catalyzes both the Δ11-desaturation and the subsequent formation of the conjugated diene system. | [3] |

| Δ11 Desaturase | Dendrolimus punctatus | Stearoyl-CoA | (Z)-11-Octadecenoyl-CoA | This is a key initial step in the pathway leading to both monoene and diene pheromone components. | [8] |

| Chain-Shortening Enzymes | Dendrolimus punctatus | (Z)-11-Octadecenoyl-CoA, (Z,E)-9,11-Hexadecadienoyl-CoA | (Z)-5-Dodecenoyl-CoA, (Z,E)-5,7-Dodecadienoyl-CoA | Demonstrates specific chain-shortening of unsaturated fatty acyl intermediates. | [8] |

| Fatty Acyl Reductase (pgFAR) | Heliothinae species | C8-C16 fatty acyl-CoAs | C8-C16 fatty alcohols | Exhibits broad substrate specificity but with a hierarchical preference for certain chain lengths and unsaturation patterns. | [11] |

Experimental Protocols: Unraveling the Biosynthetic Machinery

The elucidation of these complex biosynthetic pathways relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments frequently cited in the study of moth pheromone biosynthesis.

Protocol 1: In Vivo Isotopic Labeling to Trace Biosynthetic Pathways

Objective: To determine the metabolic route from a precursor fatty acid to the final pheromone components.

Methodology:

-

Preparation of Labeled Precursors: Synthesize or procure deuterium-labeled (e.g., d3-palmitic acid) or 13C-labeled fatty acids.

-

Application: Topically apply a precise amount of the labeled precursor (typically dissolved in a solvent like DMSO or hexane) to the pheromone gland of a female moth.[8][14]

-

Incubation: Allow a specific period for the moth to metabolize the precursor.

-

Extraction: Excise the pheromone gland and extract the lipids using an organic solvent (e.g., hexane).

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the incorporation of the isotopic label into the pheromone components and potential intermediates.[8]

Protocol 2: Functional Characterization of Desaturases in a Heterologous System (Yeast)

Objective: To determine the function and specificity of a candidate desaturase gene.

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate desaturase gene from the moth's pheromone gland.

-

Vector Construction: Clone the desaturase gene into a yeast expression vector.

-

Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector.

-

Substrate Feeding: Culture the transformed yeast and supplement the medium with a potential fatty acid substrate (e.g., palmitic acid).

-

Lipid Extraction and Analysis: Extract the fatty acid methyl esters (FAMEs) from the yeast cells.

-

Analysis: Analyze the FAMEs by GC-MS to identify the novel unsaturated fatty acids produced by the expressed desaturase.[5]

Visualizing the Pathways: A Graphical Representation

To facilitate a clearer understanding of the complex interactions within these biosynthetic pathways, the following diagrams have been generated using the Graphviz DOT language.

General biosynthetic pathway for conjugated diene pheromones in moths.

Experimental workflow for identifying and characterizing pheromone biosynthesis genes.

Conclusion and Future Directions

The study of conjugated diene pheromone biosynthesis in moths has unveiled a remarkable molecular toolkit that insects use to generate highly specific chemical signals. A deep understanding of these pathways, from the genes and enzymes involved to the regulation of their expression and activity, is crucial. For researchers, this knowledge opens doors to deciphering the evolution of chemical communication and insect speciation. For drug development professionals, these pathways present novel targets for the development of environmentally benign pest management strategies. By disrupting these finely tuned biosynthetic routes, it may be possible to interfere with moth reproduction, offering a sustainable alternative to broad-spectrum insecticides. Future research will likely focus on the intricate regulatory mechanisms, such as the role of neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN), and the potential for engineering these pathways in heterologous systems for the sustainable production of pheromones for agricultural applications.[15][16]

References

- 1. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Evolution of moth sex pheromone composition by a single amino acid substitution in a fatty acid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sex pheromone biosynthesis in the pine caterpillar moth, Dendrolimus punctatus (Lepidoptera: Lasiocampidae): pathways leading to Z5-monoene and 5,7-conjugated diene components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. mdpi.com [mdpi.com]

- 13. Lipases and carboxylesterases affect moth sex pheromone compounds involved in interspecific mate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insect pheromones - Wikipedia [en.wikipedia.org]

- 16. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

(11z,13e)-hexadecadienal CAS registry number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (11Z,13E)-hexadecadienal, a significant semiochemical in insect communication. The document details its chemical identity, including its CAS Registry Number and IUPAC nomenclature. It outlines the methodologies for its synthesis, analytical characterization, and biological evaluation through electrophysiological and field bioassays. Furthermore, this guide presents a generalized model of the lepidopteran pheromone signaling pathway, offering a framework for understanding its mechanism of action at the molecular level. Quantitative data is systematically organized, and experimental workflows are visualized to facilitate comprehension and application in research and development.

Chemical Identification and Properties

This compound is a long-chain aldehyde with two double bonds, which is a crucial component of the sex pheromone of various insect species, notably the grass webworm, Herpetogramma licarsisalis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 73264-89-8[1] |

| Molecular Formula | C₁₆H₂₈O |

| Molecular Weight | 236.39 g/mol |

Synthesis and Analytical Characterization

The synthesis of this compound can be achieved through a multi-step process, often involving a Wittig reaction to establish the stereospecific double bonds, followed by oxidation of the corresponding alcohol precursor.

General Synthetic Approach

A common strategy for synthesizing this compound involves the following key transformations:

-

Formation of a phosphonium salt: An appropriate alkyl halide is reacted with triphenylphosphine.

-

Wittig reaction: The resulting phosphonium salt is treated with a strong base to form a ylide, which then reacts with a suitable aldehyde to create the (11Z) double bond. A second Wittig reaction can be employed to introduce the (13E) double bond.

-

Oxidation: The resulting (11Z,13E)-hexadecadien-1-ol is then oxidized to the final aldehyde product using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of the Precursor (11Z,13E)-Hexadecadien-1-yl Acetate

While a detailed protocol for the aldehyde is not available, a method for the synthesis of the related acetate has been described and provides a valuable reference. The synthesis of (11Z,13E)-hexadecadien-1-yl acetate is achieved via a stereoselective Wittig reaction.[2] The subsequent conversion to the aldehyde would involve hydrolysis of the acetate to the alcohol, followed by oxidation.

Analytical Methods

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Biological Activity and Evaluation

This compound functions as a sex pheromone, eliciting a behavioral response in male moths. The biological activity can be assessed through a combination of electrophysiological and behavioral assays.

Experimental Protocol: Pheromone Gland Extraction for Identification

This protocol, adapted from studies on Herpetogramma licarsisalis, is used to identify the natural pheromone components.[5]

-

Pheromone glands are excised from female moths during their calling phase (typically in the scotophase).

-

The glands are extracted in a small volume of a non-polar solvent like hexane for a short period.

-

The extract is then concentrated and can be used for GC-EAD and GC-MS analysis.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a mixture are biologically active.

-

The pheromone extract or a synthetic standard is injected into a gas chromatograph.

-

The column effluent is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other passing over an insect antenna.

-

Electrodes attached to the antenna record any depolarization, indicating a response to an active compound.

Caption: Experimental workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Experimental Protocol: Field Bioassays

Field bioassays are essential to confirm the behavioral activity of the synthetic pheromone under natural conditions.[2]

-

Synthetic this compound is loaded onto a dispenser (e.g., a rubber septum).

-

The dispenser is placed in a trap designed for the target insect species.

-

Traps are deployed in the field, and the number of captured male moths is recorded and compared to control traps (with no pheromone or with other isomers).

Pheromone Signaling Pathway in Lepidoptera

The binding of this compound to a specific odorant receptor (OR) on the dendrite of an olfactory sensory neuron in the male moth's antenna initiates a signal transduction cascade. While the specific pathway for this compound is not fully elucidated, a general model for lepidopteran pheromone reception provides a valuable framework. This process involves a complex interplay of pheromone-binding proteins (PBPs), the specific OR, and a co-receptor (Orco).

Caption: Generalized signaling pathway for lepidopteran pheromone reception.

Conclusion

This compound is a potent semiochemical with significant implications for pest management and the study of chemical ecology. This guide provides a foundational understanding of its chemical properties, synthesis, and biological function. The detailed methodologies and conceptual frameworks presented herein are intended to support further research and development in this field. Future work should focus on elucidating the precise molecular interactions and signaling cascades initiated by this compound, as well as optimizing its synthesis for practical applications.

References

- 1. research.mpu.edu.mo [research.mpu.edu.mo]

- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z,Z)-11,13-Hexadecadienal | C16H28O | CID 6436739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11,13-Hexadecadien-1-ol, (11Z,13Z)- | C16H30O | CID 5365563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Hexadecadienal and Their Respective Biological Functions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of hexadecadienal, focusing on their significant roles as insect sex pheromones. The information presented herein is intended to be a valuable resource for researchers in chemical ecology, entomology, and pest management, as well as for professionals involved in the development of novel and species-specific pest control strategies.

Introduction to Hexadecadienal Isomers

Hexadecadienals are a class of unsaturated aldehydes with a 16-carbon chain and two double bonds. The specific geometry (Z or E) and position of these double bonds give rise to a variety of isomers, each with distinct chemical properties and, most notably, highly specific biological functions. In the realm of chemical ecology, these molecules are of paramount importance as they often serve as potent sex pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies).

The precise composition and ratio of different hexadecadienal isomers in a pheromone blend are critical for species recognition and reproductive isolation. Male insects possess highly specialized olfactory systems capable of detecting minute quantities of these specific isomers, which trigger a cascade of innate behaviors culminating in mating. Understanding the structure-activity relationship of these isomers is fundamental to deciphering the complexities of insect communication and for developing effective, environmentally-benign pest management tools.

Key Isomers of Hexadecadienal and Their Biological Functions

The biological activity of hexadecadienal isomers is predominantly as sex pheromones, acting as attractants for conspecific males. The specific isomer, or blend of isomers, is often unique to a particular species. Below is a summary of some of the most well-characterized hexadecadienal isomers and their associated biological activities.

10,12-Hexadecadienal Isomers

The isomers of 10,12-hexadecadienal are notable for their role as pheromones in several economically important pest species.

-

(10E, 12Z)-10,12-Hexadecadienal (Bombykal): A component of the sex pheromone of the silkworm moth, Bombyx mori. While its alcohol analogue, bombykol, is the primary attractant, bombykal also elicits electrophysiological responses in male antennae.

-

(10E, 12E)-10,12-Hexadecadienal: This isomer is a significant component of the female sex pheromone of the spiny bollworm, Earias insulana[1][2]. It acts as a powerful attractant for males of this species. It is also a major sex pheromone component in the cotton leaf-roller, Notarcha derogata[3].

-

(10Z, 12E)-10,12-Hexadecadienal: This isomer is a pheromone produced by Conogethes pluto and can be used as an attractant[4].

-

(10Z, 12Z)-10,12-Hexadecadienal: The synthesis of this isomer has been described in the context of sex pheromone components of Diaphania hyalinata[5].

(Z)-11-Hexadecenal

(Z)-11-Hexadecenal is a major sex pheromone component for several major agricultural pests in the Heliothis and Helicoverpa genera.

-

Helicoverpa zea (Corn Earworm): (Z)-11-Hexadecenal is the major component of the female-produced sex pheromone[6][7]. The addition of a secondary component, (Z)-9-hexadecenal, can influence male attraction[7].

-

Heliothis virescens (Tobacco Budworm): This isomer is the major sex pheromone component[8]. The pheromone blend also includes other components, and the addition of (Z)-11-hexadecen-1-ol can significantly increase trap captures of males[9]. The olfactory sensory neurons of male H. virescens show high specificity to (Z)-11-hexadecenal[8][10].

-

Helicoverpa armigera (Cotton Bollworm): (Z)-11-Hexadecenal is the major component of its sex pheromone blend[11].

9,11-Hexadecadienal Isomers

The geometric isomers of 9,11-hexadecadienal are key components of the sex pheromone of the sugarcane borer.

-

Diatraea saccharalis (Sugarcane Borer): Chemical analysis of the pheromone glands has revealed the presence of all four geometric isomers of 9,11-hexadecadienal[12][13]. The major component is (9Z, 11E)-hexadecadienal, and its attractiveness to males is enhanced by the presence of other components, including (Z)-11-hexadecenal[14]. The full blend of four components, including (Z)-hexadec-9-enal and hexadecanal, elicits a stronger behavioral response in wind tunnel assays compared to the binary blend[15][16].

4,6-Hexadecadienal Isomers

These isomers have been studied in the context of the eri-silk moth.

-

Samia cynthia ricini (Eri-silk moth): The natural sex pheromone is (4E, 6E, 11Z)-4,6,11-hexadecatrienal. Studies on related isomers have shown that the presence of the aldehyde group and the 6,11-diene structure are crucial for pheromonal activity[17]. The geometric configuration of the 4,6-diene structure has a less critical impact on the electroantennographic response[17]. The synthesis and bioassay of (4E,6Z)-hexadecadienal and its derivatives have been reported for the persimmon fruit moth, Stathmopoda masinissa[18].

Quantitative Analysis of Biological Activity

The biological activity of hexadecadienal isomers is typically quantified using electrophysiological and behavioral assays. The data from these assays are crucial for determining the potency and specificity of each isomer.

| Isomer | Insect Species | Assay Type | Dosage/Concentration | Observed Effect |

| (10E, 12E)-10,12-Hexadecadienal | Earias insulana | Field Trapping | Not specified | Male attraction[1][2] |

| Notarcha derogata | GC-EAD, Olfactometer | Not specified | Major sex pheromone component[3] | |

| (Z)-11-Hexadecenal | Helicoverpa zea | Field Trapping | Lures with Z11-16:Ald and Z9-16:Ald | Male capture[7] |

| Heliothis virescens | Field Trapping | 0.25% Z11-16:OH in PVC dispenser | Significantly higher male capture[9] | |

| Wind Tunnel | 300 ng of 97:3 blend with Z9-16:Ald | Male attraction and landing[19] | ||

| (9Z, 11E)-Hexadecadienal | Diatraea saccharalis | Wind Tunnel | Not specified | Admixture with (Z)-11-hexadecenal significantly enhanced attractiveness[14] |

| (11Z, 13Z)-Hexadecadienal | Amyelois transitella | Wind Tunnel | 10 and 100 ng of 4-component blend | Higher levels of source location than 1 and 1,000 ng[20] |

| (4E, 6E, 11Z)-4,6,11-Hexadecatrienal | Samia cynthia ricini | EAG-GLC | Not specified | High EAG activity[17] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological functions of hexadecadienal isomers. The following sections outline the key experimental protocols.

Synthesis of Hexadecadienal Isomers

The stereospecific synthesis of hexadecadienal isomers is a critical first step for their biological evaluation. Various synthetic routes have been developed to achieve high isomeric purity.

Example Synthesis of (9Z, 11E)- and (9Z, 11Z)-Hexadecadienal: [12]

-

Starting Material: 9-decen-1-ol is a common starting material for a divergent synthetic route[12].

-

Intermediate Formation: The starting material is converted to key intermediates through a series of reactions including oxidation, Wittig reactions, and protection/deprotection of functional groups.

-

Formation of the Diene System: A crucial step is the stereoselective formation of the conjugated diene system. For example, a Wittig reaction under Schlosser conditions can be used to produce the (E,Z) isomer, while other conditions can yield the (Z,Z) isomer[12].

-

Final Oxidation: The corresponding alcohol is oxidized to the final aldehyde product using an oxidizing agent such as pyridinium dichromate (PDC) in dichloromethane. This step is performed carefully to avoid isomerization of the double bonds[12].

Synthesis of (4E,6Z)-Hexadeca-4,6-dienal: [18]

-

The synthesis can start from commercially available materials.

-

A key step involves a Wittig reaction to form the (Z)-double bond.

-

The corresponding alcohol is then oxidized to the aldehyde using Pyridinium Chlorochromate (PCC) and sodium acetate in dichloromethane at 0°C, yielding the final product[18].

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.

Protocol:

-

Antenna Preparation: An antenna is excised from a male moth. The tip and the base of the antenna are carefully cut to ensure good electrical contact.

-

Electrode Placement: The base of the antenna is mounted on the reference electrode and the tip on the recording electrode, both typically Ag/AgCl electrodes, using conductive gel.

-

Stimulus Delivery: A known amount of the hexadecadienal isomer, dissolved in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the stimulus over the antenna.

-

Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulation is measured as the EAG response. Dose-response curves can be generated by testing a range of concentrations[21].

Wind Tunnel Bioassay

Wind tunnel assays are used to study the behavioral responses of insects to airborne pheromones in a controlled environment that mimics natural conditions.

-

Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions (typically low light or red light for nocturnal species) is used[19][23].

-

Insect Acclimatization: Male moths are placed in the wind tunnel for a period to acclimatize before the experiment.

-

Pheromone Source: A specific dose of the synthetic hexadecadienal isomer or blend is applied to a dispenser (e.g., filter paper, rubber septum) and placed at the upwind end of the tunnel.

-

Behavioral Observation: A male moth is released at the downwind end of the tunnel. Its flight behavior is observed and recorded. Key behaviors scored include: taking flight, oriented upwind flight, zig-zagging flight, approaching the source, and landing on or near the source[19].

-

Data Analysis: The percentage of males exhibiting each behavior is calculated for different treatments (isomers, blends, or concentrations).

Field Trapping Experiments

Field trapping experiments are conducted to evaluate the attractiveness of synthetic pheromones under natural conditions.

Protocol:

-

Trap Design: Various trap designs can be used, such as sticky traps or funnel traps.

-

Lure Preparation: A rubber septum or another type of dispenser is loaded with a specific amount of the synthetic hexadecadienal isomer or blend.

-

Trap Placement: Traps are placed in the field at a specified height and distance from each other to avoid interference.

-

Data Collection: The number of male moths captured in each trap is counted at regular intervals.

-

Data Analysis: The mean trap catch for each treatment is calculated and statistically compared to controls and other treatments.

Signaling Pathways and Molecular Mechanisms

The detection of hexadecadienal isomers by insects involves a sophisticated olfactory signaling pathway.

Pheromone Reception and Signal Transduction:

-

Pheromone Binding: Volatile pheromone molecules enter the sensilla on the male antenna through pores and are bound by Pheromone-Binding Proteins (PBPs) in the sensillar lymph.

-

Receptor Activation: The PBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). These ORs are typically co-expressed with a highly conserved co-receptor, Orco.

-

Signal Transduction: Upon binding, the OR-Orco complex is thought to function as a ligand-gated ion channel, leading to the influx of cations and depolarization of the ORN. This generates an action potential.

-

Signal Processing: The action potentials are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. ORNs expressing the same OR converge on the same glomerulus in the antennal lobe, creating a specific spatial map of olfactory information. This information is then further processed in higher brain centers, leading to a behavioral response.

Biosynthesis of Hexadecadienal Pheromones: The biosynthesis of hexadecadienal pheromones in female moths typically starts from acetyl-CoA and involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain shortening, and final modification of the functional group. For example, in Helicoverpa zea, (Z)-11-hexadecenal is synthesized from palmitic acid via delta-11 desaturation followed by reduction[6].

Visualizations

Signaling Pathway of Hexadecadienal Pheromone Reception

Caption: Pheromone signaling pathway in insects.

Experimental Workflow for Pheromone Identification and Bioassay

Caption: Workflow for pheromone identification.

Conclusion

The isomers of hexadecadienal represent a fascinating and vital component of insect chemical communication. Their high specificity and potency make them powerful tools for studying insect behavior and for the development of targeted pest management strategies. This guide has provided an in-depth overview of the known isomers, their biological functions, and the experimental methodologies used to study them. Continued research in this area will undoubtedly uncover more intricacies of insect pheromone communication and lead to the development of even more effective and sustainable pest control solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Pherobase Synthesis - Z10Z12-16Ald | C16H28O [pherobase.com]

- 6. Pheromone biosynthetic pathways in the moths Helicoverpa zea and Helicoverpa assulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visual cues enhance effectiveness of pheromone-baited traps for the corn earworm moth, Helicoverpa zea (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification, syntheses, and characterization of the geometric isomers of 9,11-hexadecadienal from female pheromone glands of the sugar cane borer Diatraea saccharalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. tandfonline.com [tandfonline.com]

- 18. chesci.com [chesci.com]

- 19. researchgate.net [researchgate.net]

- 20. Attractiveness of a four-component pheromone blend to male navel orangeworm moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]

- 23. researchtrend.net [researchtrend.net]

- 24. m.youtube.com [m.youtube.com]

Mechanism of Action for (11Z, 13E)-Hexadecadienal at the Olfactory Receptor Level: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the detection of the insect sex pheromone (11Z, 13E)-hexadecadienal at the olfactory receptor level. While research on this specific compound is ongoing, this document leverages the extensively studied pheromone bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol) in the silkworm moth, Bombyx mori, as a foundational model. The principles of pheromone binding, receptor activation, and downstream signaling are highly conserved among lepidopteran species. This guide details the role of specific olfactory receptors (ORs) and their co-receptors, presents quantitative data on ligand-receptor interactions, outlines key experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to Pheromone Olfaction

Insects utilize a sophisticated olfactory system to detect volatile chemical cues, including species-specific sex pheromones, with remarkable sensitivity and selectivity.[1] These chemical signals are crucial for mating, aggregation, and other vital behaviors. The detection of these pheromones begins at the peripheral olfactory neurons housed in specialized hair-like structures called sensilla on the insect's antennae.[2][3]

(11Z, 13E)-hexadecadienal is a key component of the sex pheromone for various moth species, including the grass webworm Herpetogramma licarsisalis.[4][5] Understanding the precise mechanism by which this molecule activates specific olfactory receptors is fundamental for developing novel pest management strategies and for broader applications in biosensor technology.

The Olfactory Receptor Complex: A Pheromone Gateway

The initial and most specific step in pheromone detection is the binding of the ligand to an olfactory receptor (OR), a member of the G protein-coupled receptor (GPCR) superfamily.[6][7] In insects, functional ORs are typically heterodimeric complexes consisting of a specific ligand-binding OR and a highly conserved co-receptor known as Orco.[8]

For the model pheromone bombykol, the specific receptor in Bombyx mori is BmorOR-1.[9][10] This receptor is expressed in male-specific pheromone-sensitive olfactory receptor neurons (ORNs).[9] While the specific receptor for (11Z, 13E)-hexadecadienal in H. licarsisalis is yet to be fully characterized, it is expected to follow a similar paradigm of a specific OR pairing with an Orco co-receptor.

The process begins when the hydrophobic pheromone molecule, after diffusing through pores in the sensillum, is transported across the aqueous sensillar lymph by a Pheromone Binding Protein (PBP).[2][11] This transport protein protects the pheromone from degradation and facilitates its delivery to the OR embedded in the dendritic membrane of the ORN.[2]

Quantitative Analysis of Ligand-Receptor Interaction

The specificity and sensitivity of pheromone detection are determined by the binding affinity of the pheromone to its receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum.

| Ligand | Receptor System | Assay Type | Reported EC50 | Reference |

| Bombykol | BmOR-1/BmOrco | Xenopus Oocyte Electrophysiology | ~1 µM | [9][10] |

| Bombykal | BmOR-1/BmOrco | Xenopus Oocyte Electrophysiology | No significant response | [9] |

| (10E,12E)-hexadecadien-1-ol | BmOR-1/BmOrco | Xenopus Oocyte Electrophysiology | ~100 µM | [10] |

Table 1: Quantitative Data for Pheromone-Receptor Interactions in Bombyx mori

The Olfactory Signal Transduction Cascade

Upon binding of the pheromone to the specific OR, a conformational change is induced in the receptor complex, initiating an intracellular signaling cascade.[12][13] This cascade rapidly converts the chemical signal into an electrical signal.

-

Receptor Activation: The pheromone binds to the specific OR (e.g., BmorOR-1).

-

G-Protein Coupling: The activated OR-Orco complex interacts with a G-protein, typically Gαq in the case of bombykol reception.[9][10]

-

Second Messenger Production: The activated G-protein stimulates downstream effector enzymes, leading to the production of second messengers. While the canonical vertebrate olfactory pathway involves cAMP, insect pheromone transduction can involve other pathways, including the IP3 pathway.[12]

-

Ion Channel Gating: The second messengers bind to and open ion channels on the ORN membrane. Insect OR-Orco complexes themselves form ligand-gated ion channels.[8]

-

Depolarization and Action Potential: The influx of cations through the opened channels depolarizes the neuron's membrane. If this depolarization reaches a threshold, it triggers an action potential (a nerve impulse) that travels along the axon to the antennal lobe of the insect's brain for further processing.[14]

References

- 1. Sensing odorants and pheromones with chemosensory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In pursuit of Bombykol | Feature | RSC Education [edu.rsc.org]

- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 4. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]

- 9. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bombykol - Molecule of the Month - May 2009 - HTML-only version [chm.bris.ac.uk]

- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

The Ecological Significance of (11Z,13E)-Hexadecadienal in Species-Specific Mating: A Technical Guide

Abstract

(11Z,13E)-Hexadecadienal and its structural isomers, particularly (11Z,13Z)-hexadecadienal, are pivotal long-chain aldehyde sex pheromones that mediate species-specific mating behaviors in several lepidopteran species. This technical guide provides an in-depth analysis of the ecological significance of these semiochemicals, focusing on the well-documented cases of the navel orangeworm (Amyelois transitella) and the grass webworm (Herpetogramma licarsisalis). We will explore the biosynthesis of these compounds, the intricate signaling pathways involved in their detection, and the precise behavioral responses they elicit. This document summarizes key quantitative data from electrophysiological and behavioral assays and provides detailed protocols for the primary experimental techniques used in this field of research. This guide is intended for researchers, scientists, and professionals in drug development and integrated pest management to facilitate a deeper understanding and further investigation into the chemical ecology of these important insect pests.

Introduction

Chemical communication is a cornerstone of insect behavior, governing fundamental activities such as foraging, oviposition, and, most critically, reproduction. Among the vast arsenal of semiochemicals, sex pheromones are paramount in ensuring reproductive success and maintaining species isolation. This compound and its related isomers are fatty acid-derived aldehydes that serve as the primary female-produced sex pheromones for a range of moth species, primarily within the Pyralidae and Crambidae families.

The specificity of these chemical signals is remarkable; often, subtle variations in the isomeric blend, the ratio of components, or the presence of minor synergistic or antagonistic compounds can dramatically alter the behavioral response of the receiving male. This specificity is the basis for its ecological significance, acting as a pre-zygotic isolation mechanism that prevents interspecies mating.

This guide will focus on two model organisms to illustrate the role of these pheromones:

-

Amyelois transitella (Navel Orangeworm): A major pest of nut crops in California, which utilizes (11Z,13Z)-hexadecadienal as a key component of its sex pheromone blend.

-

Herpetogramma licarsisalis (Grass Webworm): A pest of tropical and subtropical grasses, which employs (11Z,13E)-hexadecadien-1-yl acetate as its primary sex pheromone.

By examining these species, we will provide a comprehensive overview of the journey of a pheromone molecule—from its biosynthesis in the female gland to the ultimate behavioral cascade it triggers in the male.

Biosynthesis of Hexadecadienal Pheromones

The biosynthesis of moth sex pheromones is a specialized extension of fatty acid metabolism, occurring within the pheromone glands of the female. The production of conjugated dienes like hexadecadienal involves a series of enzymatic steps, including desaturation and modification of the carboxyl group.

Proposed Biosynthetic Pathway in Amyelois transitella

Research on A. transitella suggests a plausible pathway for the formation of (11Z,13Z)-hexadecadienal, which is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] The proposed sequence is as follows:

-

Δ11 Desaturation: The process begins with the common saturated fatty acid, palmitic acid (a C16 acid). A Δ11-desaturase enzyme introduces a double bond at the 11th carbon position, forming (Z)-11-hexadecenoic acid.[1]

-

Second Desaturation: A subsequent desaturation event, likely involving a specialized desaturase, introduces a second double bond at the 13th position, creating the conjugated diene system of (11Z,13Z)-hexadecadienoic acid.[1]

-

Reduction and Oxidation: The carboxylic acid is then reduced to an alcohol and subsequently oxidized to form the final aldehyde pheromone component, (11Z,13Z)-hexadecadienal.[1]

This pathway is supported by the identification of (Z)-11-hexadecenoic and (11Z,13Z)-11,13-hexadecadienoic acids as likely precursors in the pheromone gland extracts of A. transitella.[1]

Olfactory Reception and Signal Transduction

The detection of pheromone molecules by male moths is an exquisitely sensitive process that occurs in specialized olfactory sensilla on the antennae. This process involves the binding of the pheromone to an olfactory receptor (OR), which triggers a neuronal signal.

Olfactory Receptors

In Amyelois transitella, a specific olfactory receptor, AtraOR1 , has been identified and functionally characterized.[2] This receptor is expressed in the antennae of male moths and shows a strong response to (11Z,13Z)-hexadecadienal.[2] Interestingly, AtraOR1 was found to be even more sensitive to a formate analog, (9Z,11Z)-tetradecen-1-yl formate, highlighting the potential for parapheromones to interact with these receptors.[2]

Signal Transduction Pathways

Once a pheromone molecule binds to its receptor, a signal transduction cascade is initiated, converting the chemical signal into an electrical one. In moths, two primary pathways are thought to be involved:

-

Ionotropic Pathway: Some research suggests that the pheromone receptor, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. Binding of the pheromone directly opens the channel, leading to a rapid depolarization of the olfactory receptor neuron (ORN).

-

Metabotropic Pathway: There is also strong evidence for the involvement of G-protein coupled pathways. In the hawkmoth Manduca sexta, pheromone detection activates a Gq-protein, which in turn stimulates Phospholipase Cβ (PLCβ). This leads to the production of second messengers and a transient increase in intracellular Ca2+ concentrations, ultimately resulting in the opening of ion channels and neuronal firing.

The exact downstream signaling cascade for AtraOR1 in A. transitella has not been fully elucidated, but the general framework of moth pheromone reception suggests one or both of these pathways are likely involved.

Behavioral Responses to this compound and its Derivatives

The ultimate ecological significance of a sex pheromone is its ability to elicit a stereotyped and robust behavioral response in the receiving organism, leading to successful mating. This is typically studied using wind tunnel bioassays and field trapping experiments.

Amyelois transitella (Navel Orangeworm)

While (11Z,13Z)-hexadecadienal is a key component of the A. transitella pheromone, it is minimally effective on its own in field settings. Behavioral assays have shown that a blend of components is necessary to elicit the full mating sequence.

-

Wind Tunnel Bioassays: In a wind tunnel, the aldehyde alone does not result in significant source contact. The addition of other components, such as (11Z,13Z)-hexadecadien-1-ol, is required to induce upwind flight and landing at the pheromone source.

-

Field Trapping: Field studies have consistently shown that traps baited with (11Z,13Z)-hexadecadienal alone are not attractive to male moths. Effective monitoring and mating disruption require blends that include other synergistic compounds.

Herpetogramma licarsisalis (Grass Webworm)

In contrast to A. transitella, the sex pheromone of H. licarsisalis is characterized by a single major component that is both necessary and sufficient for attraction.

-

Field Bioassays: Field trials in Australia demonstrated that traps baited with synthetic (11Z,13E)-hexadecadien-1-yl acetate were highly attractive to male grass webworm moths.[2] The corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was found to be a strong inhibitor of attraction when added to the lures.[2] This antagonistic interaction is a common mechanism for enhancing signal specificity.

Quantitative Data Presentation

Field Trapping Data for Herpetogramma licarsisalis

The following table summarizes the results of field bioassays conducted to determine the attractive and inhibitory effects of pheromone components on H. licarsisalis.

| Lure Composition | Mean Trap Catch (± SE) |

| (11Z,13E)-Hexadecadien-1-yl acetate (100 µg) | 15.5 ± 2.3 a |

| (11Z,13E)-Hexadecadien-1-yl acetate (100 µg) + (11Z,13E)-Hexadecadien-1-ol (10 µg) | 1.2 ± 0.5 b |

| Unbaited Control | 0.1 ± 0.1 c |

Data extracted from Gibb et al., 2007. Means in the same column followed by different letters are significantly different.

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a complex mixture (like a pheromone gland extract) are biologically active.

Workflow:

Protocol:

-

Antenna Preparation: An antenna is excised from a male moth at the base. The distal tip is removed, and the antenna is mounted between two electrodes containing a conductive gel.

-

GC Separation: The pheromone extract is injected into a gas chromatograph, which separates the individual components based on their volatility and interaction with the column's stationary phase.

-

Signal Splitting: As the compounds elute from the GC column, the effluent is split. One portion goes to the GC's detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram. The other portion is directed over the prepared antenna.

-

EAD Recording: The electrical potential across the antenna is amplified and recorded. When a biologically active compound passes over the antenna, it elicits a depolarization, which is recorded as a peak on the EAD trace.

-

Data Analysis: The FID and EAD traces are aligned. Compounds in the extract that elicit an EAD response are identified as potential pheromone components.

Wind Tunnel Bioassay

Wind tunnels provide a semi-naturalistic setting to study the stereotyped flight behaviors of moths in response to a pheromone plume.

Workflow:

Protocol:

-

Acclimation: Male moths are placed in the wind tunnel for a period before testing to acclimate to the conditions (e.g., light intensity, temperature, airflow).

-

Pheromone Source: A synthetic lure (e.g., a rubber septum impregnated with the test compound) is placed at the upwind end of the tunnel.

-

Moth Release: Moths are released individually from a platform at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of each moth is observed and scored for a set period (e.g., 2-3 minutes). Key behaviors include:

-

Taking Flight (TF): The moth initiates flight.

-

Oriented Flight (OF): The moth flies upwind in a zig-zagging pattern within the pheromone plume.

-

Source Contact (SC): The moth reaches and makes contact with the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different treatments (e.g., different pheromone blends or concentrations).

Field Trapping

Field trapping is the definitive test of a pheromone's attractiveness under real-world conditions.

Workflow:

Protocol:

-

Trap and Lure Preparation: Traps (e.g., delta or wing traps with a sticky surface) are baited with lures containing the test compounds. Unbaited traps are used as a negative control.

-

Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. Blocks are replicated, and traps within a block are spaced sufficiently far apart to avoid interference.

-

Deployment: Traps are placed at a consistent height and orientation within the target habitat.

-

Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured target moths is recorded.

-

Data Analysis: The mean number of moths captured per trap per time period is calculated for each treatment. Statistical analyses (e.g., ANOVA) are used to determine significant differences between treatments.

Conclusion

This compound and its isomers are powerful semiochemicals that play a crucial role in the reproductive biology of several moth species. The specificity of the pheromone blend, from its biosynthesis to its reception and the behavioral cascade it initiates, serves as a robust mechanism for ensuring species-specific mating. A thorough understanding of these processes, facilitated by the experimental techniques outlined in this guide, is essential for both fundamental research in chemical ecology and the development of effective, environmentally benign pest management strategies. The identification of specific olfactory receptors like AtraOR1 opens new avenues for the development of novel attractants or repellents, further highlighting the importance of continued research in this field.

References

Unraveling the Scent: A Technical Guide to the Historical Identification of (11Z,13E)-Hexadecadienal as a Key Semiochemical

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of insect semiochemicals, particularly sex pheromones, has revolutionized pest management strategies and provided invaluable insights into chemical ecology and neurobiology. This technical guide delves into the historical context surrounding the identification of (11Z,13E)-hexadecadienal as a crucial, albeit minor, component of the sex pheromone of the navel orangeworm, Amyelois transitella (Walker), a significant pest in the nut industry. We will explore the chronological progression of research, from the initial discovery of the major pheromone component to the subsequent elucidation of a complex blend of synergistic compounds. This guide provides a detailed examination of the experimental protocols that were instrumental in this scientific journey, including pheromone gland extraction, gas chromatography-mass spectrometry (GC-MS), electroantennography (EAG), and wind tunnel bioassays. Quantitative data from key studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the processes involved. This document serves as a comprehensive resource for researchers and professionals in chemical ecology, entomology, and drug development, offering a detailed understanding of the methodologies and scientific reasoning that led to the characterization of this important semiochemical.

Introduction: The Dawn of Pheromone Research in Amyelois transitella

The journey to understand the chemical communication of the navel orangeworm, Amyelois transitella, began with the broader effort to identify lepidopteran sex pheromones. Early research in the mid-20th century laid the foundation for the isolation and identification of these potent, species-specific chemical signals[1]. The navel orangeworm, being a major economic pest, was a prime candidate for such investigations with the goal of developing pheromone-based monitoring and control strategies[2][3].

The initial breakthrough in understanding the navel orangeworm's chemical language came in 1979 when Coffelt et al. identified (11Z,13Z)-hexadecadienal as the major component of the female-produced sex pheromone. However, it was soon discovered that this single compound was not as attractive to males in the field as virgin females, suggesting the presence of other, synergistic components in the natural pheromone blend[4][5]. This observation set the stage for a more detailed investigation into the minor components of the pheromone gland extracts.

The Emergence of a Multi-Component Pheromone Blend

Subsequent research by Leal et al. in 2005 significantly expanded the understanding of the navel orangeworm's pheromone chemistry[6][7]. Using a combination of molecular and sensory physiology-based approaches, they identified a complex mixture of compounds from the female pheromone gland. This research revealed the presence of not only the previously identified (11Z,13Z)-hexadecadienal but also a suite of other compounds, including hydrocarbons and other aldehydes and alcohols[6][7].

It was within this complex blend that this compound was identified as a minor but behaviorally significant component. Further studies, notably by Kuenen et al. in 2010, meticulously dissected the roles of these various components through a series of wind tunnel bioassays[1][8][9]. Their work demonstrated that a four-component blend, including (11Z,13E)-hexadecadien-1-ol, was highly attractive to male moths, with each component playing a role in eliciting the full range of mating behaviors[1][8][9]. While this compound itself was found to be a minor component of the gland extract, its corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was a key part of the attractive blend[9][10]. The presence of the (11Z,13E) isomer in the blend highlights the stereo-specificity often observed in insect pheromone communication.

Quantitative Analysis of Pheromone Components

The precise ratio of pheromone components is often critical for optimal biological activity. The following tables summarize the quantitative data from key studies on the composition of the Amyelois transitella sex pheromone blend.

Table 1: Pheromone Components Identified from Female Amyelois transitella Gland Extracts

| Compound | Class | Relative Amount (approximate ratio) | Key Study |

| (11Z,13Z)-Hexadecadienal | Aldehyde | 100 | Coffelt et al. (1979), Kuenen et al. (2010)[9] |

| (11Z,13Z)-Hexadecadien-1-ol | Alcohol | 100 | Kuenen et al. (2010)[9][10] |

| (11Z,13E)-Hexadecadien-1-ol | Alcohol | 5 | Kuenen et al. (2010)[9][10] |

| (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | Hydrocarbon | 5 | Kuenen et al. (2010)[9][10] |

| This compound | Aldehyde | Minor | Kuenen et al. (2010)[9][10] |

| (11E,13Z)-Hexadecadienal | Aldehyde | Minor | Kuenen et al. (2010)[9][10] |

| (11Z,13Z)-Hexadecadien-1-yl acetate | Acetate | Minor | Leal et al. (2005)[6][7] |

Table 2: Behavioral Responses of Male Amyelois transitella to Pheromone Blends in Wind Tunnel Bioassays

| Pheromone Blend Tested | % Males Taking Flight | % Males Reaching Source | Key Study |

| (11Z,13Z)-Hexadecadienal alone | Low | Very Low | Kanno et al. (2010)[1] |